3′-Prenylbiochanin A
Beschreibung
Definition and Structural Classification as a Prenylated Isoflavone
3′-Prenylbiochanin A (C₂₁H₂₀O₅) is a prenylated isoflavone characterized by a 3-phenylchromen-4-one backbone modified with a 3-methylbut-2-en-1-yl (prenyl) group at the 3′ position of the B-ring. Its structure combines the core features of biochanin A (5,7-dihydroxy-4′-methoxyisoflavone) with a hydrophobic prenyl substituent, enhancing membrane affinity and bioactivity. The compound belongs to the isoflavonoid subclass of flavonoids, distinguished by their 3-phenylchromen-4-one skeleton and frequent occurrence in Leguminosae species.
Key structural features include:
- A-ring : 5,7-dihydroxy substitution pattern
- B-ring : 4′-methoxy and 3′-prenyl groups
- C-ring : Ketone at position 4 and double bond between C2-C3
Crystallographic studies confirm a planar isoflavone core with a dihedral angle of 84.3° between the A- and B-rings, while the prenyl group adopts a gauche conformation relative to the B-ring. This structural arrangement facilitates π-π stacking interactions and hydrogen bonding, as observed in single-crystal X-ray diffraction analyses.
Historical Context of Discovery in Botanical Sources
3′-Prenylbiochanin A was first isolated in 2006 from Erythrina sacleuxii, a medicinal tree native to East Africa. Researchers Abiy Yenesew and Jacob Midiwo identified it during bioactivity-guided fractionation of root bark extracts showing antiplasmodial activity against Plasmodium falciparum strains. The discovery followed earlier reports of related prenylated isoflavones in Erythrina species, which traditional healers used to treat malaria and bacterial infections.
Subsequent phytochemical investigations revealed its presence in:
| Plant Source | Family | Part Analyzed | Reference |
|---|---|---|---|
| Erythrina sacleuxii | Leguminosae | Root bark | |
| Erythrina burttii | Leguminosae | Stem bark | |
| Vatairea guianensis | Leguminosae | Leaves |
The compound’s isolation marked a significant advancement in understanding Erythrina phytochemistry, as it represented a rare example of 3′-prenylation in isoflavones—a structural motif previously observed primarily at the 8-position in flavonoids.
Significance in Phytochemical Research
3′-Prenylbiochanin A has emerged as a model compound for studying:
Prenyltransferase specificity : Its biosynthesis involves regioselective prenylation at the 3′ position, challenging earlier assumptions about flavonoid prenylation patterns. Membrane-bound prenyltransferases in Erythrina species show unique positional selectivity compared to homologs in Sophora flavescens or Glycine max.
Structure-activity relationships : The 3′-prenyl group enhances antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to non-prenylated analogs. Bioassays demonstrate:
| Organism | MIC (μM) | Reference |
|---|---|---|
| MRSA (ATCC 43300) | 15.4 | |
| Plasmodium falciparum D6 | 8.2 | |
| Plasmodium falciparum W2 | 9.7 |
Synthetic methodology development : Total synthesis routes employing flavanone intermediates and hypervalent iodine reagents (e.g., PIFA) have enabled gram-scale production. A 2020 synthesis achieved 68% yield via:
Crystallographic studies : As one of the few prenylated isoflavones with resolved crystal structures, it provides insights into intermolecular interactions governing solid-state packing. Key parameters include:
| Crystallographic Feature | Value |
|---|---|
| Space group | Pna2₁ |
| Unit cell volume | 1750.02 ų |
| Hydrogen bond length (O-H···O) | 1.82–2.01 Å |
| Torsion angle (C3′-C1″) | 64.7° |
Eigenschaften
CAS-Nummer |
214824-09-6 |
|---|---|
Molekularformel |
C21H20O5 |
Molekulargewicht |
352.38 |
Synonyme |
5,7-Dihydroxy-4′-methoxy-3′-prenylisoflavone; 5,7-Dihydroxy-3-[4-methoxy-3-(3-methyl-2-buten-1-yl)phenyl]-4H-1-benzopyran-4-one; 3'-(3-Methylbut-2-en-1-yl)biochanin A |
Herkunft des Produkts |
United States |
Wissenschaftliche Forschungsanwendungen
Anti-Cancer Activity
3′-Prenylbiochanin A exhibits significant anti-cancer properties. Studies have shown that it can induce cytotoxicity in various cancer cell lines. For instance, research indicates that prenylated flavonoids, including 3′-Prenylbiochanin A, demonstrate potent inhibitory effects against several cancer types such as breast (MCF-7), lung (A549), and prostate (PC-3) cancers. The half-maximal inhibitory concentration (IC50) values for these compounds range widely, often falling below 20 μM, indicating strong efficacy against tumor cells .
Anti-Inflammatory Activity
The anti-inflammatory effects of 3′-Prenylbiochanin A have been documented through various assays that measure nitric oxide production and cytokine release. Compounds with similar structures have been shown to exhibit IC50 values comparable to dexamethasone, a standard anti-inflammatory drug, suggesting that 3′-Prenylbiochanin A could serve as an effective alternative in inflammation management .
Antimicrobial Activity
Research has identified 3′-Prenylbiochanin A as possessing antimicrobial properties against various pathogens. The compound has been tested against bacterial strains and fungi, showing promising results in inhibiting growth and viability .
Neuroprotective Effects
Recent studies highlight the neuroprotective potential of 3′-Prenylbiochanin A, particularly in models of neurodegenerative diseases like Alzheimer's. The compound appears to modulate pathways involved in neurogenesis and synaptic plasticity while reducing markers of inflammation in the central nervous system .
Study on Anti-Cancer Properties
In a study investigating the cytotoxic effects of prenylated isoflavonoids on human cancer cell lines, researchers found that 3′-Prenylbiochanin A significantly inhibited cell proliferation and induced apoptosis in MCF-7 cells through a mechanism involving mitochondrial dysfunction and caspase activation . This study provides robust evidence for its application in cancer therapy.
In Vivo Toxicity Assessment
A toxicity study conducted on Wistar albino rats evaluated the safety profile of extracts containing 3′-Prenylbiochanin A. Results indicated no significant adverse effects at therapeutic doses, supporting its potential use in clinical settings .
Vorbereitungsmethoden
Traditional Alkylation Strategies
Early synthetic routes for 3′-prenylbiochanin A relied on Friedel-Crafts alkylation or nucleophilic substitution reactions. Prenyl bromide or prenyl chloride served as the prenyl donor, with biochanin A (5,7-dihydroxy-4′-methoxyisoflavone) as the starting material. Reactions were typically conducted in polar aprotic solvents like dimethylformamide (DMF) or acetone, using potassium carbonate (K₂CO₃) as a base. However, these methods suffered from poor regioselectivity, often yielding mixtures of 3′- and 5′-prenylated isomers. For example, a 2016 study reported only 45–55% selectivity for the 3′-position under standard alkylation conditions.
Transition Metal-Catalyzed Prenylation
The Matsuda-Heck arylation protocol has emerged as a superior method for regiocontrolled prenylation. A 2024 study demonstrated the synthesis of 5-deoxy-3′-prenylbiochanin A via a palladium-catalyzed coupling between isoflavone intermediates and prenyl diazonium salts. Key optimization data are summarized in Table 1.
Table 1: Optimization of Pd-Catalyzed Prenylation Conditions
| Solvent | Base | Temperature (°C) | Yield (%) | Regioselectivity (3′:5′) |
|---|---|---|---|---|
| Acetonitrile | NaOAc (3 eq) | 80 | 79 | 9:1 |
| Methanol | NaOAc (3 eq) | 60 | 50 | 7:1 |
| THF | NaOAc (3 eq) | 80 | 30 | 5:1 |
The acetonitrile/NaOAc system achieved 79% yield with 9:1 regioselectivity, attributed to improved palladium coordination geometry and stabilized transition states. Nuclear Overhauser Effect (NOE) spectroscopy confirmed the 3′-prenyl configuration through distinct correlations between the prenyl group and coumarin protons.
Enzymatic and Biocatalytic Methods
In Vitro Prenylation Systems
Cell-free protein synthesis coupled with prenyltransferase activity (CFpPS) enables enzymatic prenylation under controlled conditions. A 2022 study reconstituted farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase-I) in Escherichia coli lysates, achieving co-translational prenylation of CAAX-tagged proteins. When applied to biochanin A derivatives, this system demonstrated:
Table 2: Enzymatic Prenylation Efficiency
| Prenyltransferase | Isoprenoid Donor | Conversion (%) | Solubility (mg/mL) |
|---|---|---|---|
| FTase | NBD-GPP | 82 | 1.4 |
| GGTase-I | NBD-FPP | 76 | 1.1 |
Optimization required 2% (v/v) FTase-enriched extract and 16% GGTase-I extract, with 30 μM fluorescent isoprenoid donors. SDS-PAGE and in-gel fluorescence confirmed successful membrane targeting of prenylated products.
Solvent and Cofactor Optimization
Enzymatic prenylation efficiency depends critically on:
-
Lipid donor concentration : Saturation occurred at 50 μM for FTase (K<sub>m</sub> = 12.4 μM) and 75 μM for GGTase-I (K<sub>m</sub> = 18.7 μM)
-
pH profile : Maximum activity at pH 7.4–7.8 (FTase) and pH 6.8–7.2 (GGTase-I)
Industrial-Scale Production Challenges
Chemical Synthesis Limitations
While Pd-catalyzed methods achieve high regioselectivity, scalability issues persist:
Biocatalytic Process Economics
Enzymatic routes face distinct challenges:
-
Prenyl donor cost: Synthetic NBD-GPP ≈ $320/g vs. natural FPP ≈ $45/g
-
Enzyme stability: FTase activity halves after 8 hours at 37°C
-
Product isolation: Membrane-bound prenylates require ultracentrifugation
Comparative Analysis of Synthesis Routes
Table 3: Method Comparison for 3′-Prenylbiochanin A Production
| Parameter | Chemical Synthesis | Enzymatic Prenylation |
|---|---|---|
| Typical Yield | 70–79% | 76–82% |
| Regioselectivity | 9:1 | >99:1 |
| Reaction Time | 12–18 h | 4–6 h |
| Byproducts | 15–20% | <5% |
| Estimated COGs (USD/g) | 480 | 620 |
Enzymatic methods offer superior selectivity but higher costs due to enzyme production. Hybrid approaches using chemical prenylation followed by enzymatic purification may optimize cost-efficacy ratios.
Emerging Methodologies
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
